Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate
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Overview
Description
Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a furan ring fused with a naphthalene moiety and substituted with ethyl, methoxybenzoyloxy, and phenyl groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials such as ethyl 2-chloro-3-oxobutanoate with substituted benzoyl chlorides in the presence of a base like sodium ethoxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or phenyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Known for its biological activities, including anticancer properties.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Inhibits insulin secretion.
Ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate: Undergoes various substitution reactions.
Uniqueness
Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H22O6 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl 5-(4-methoxybenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H22O6/c1-3-33-29(31)25-23-17-24(34-28(30)19-13-15-20(32-2)16-14-19)21-11-7-8-12-22(21)27(23)35-26(25)18-9-5-4-6-10-18/h4-17H,3H2,1-2H3 |
InChI Key |
LSSJEFROLSBFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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